Nigerose

描述

准备方法

化学反应分析

Phosphorolysis and Hydrolysis

-

Nigerose Phosphorylase Activity: this compound phosphorylase, derived from Clostridium phytofermentans, can catalyze the phosphorolysis of this compound in the presence of inorganic phosphate. This reaction results in D-glucose and β-D-glucose 1-phosphate (β-G1P) . The systematic name for this enzyme is 3-α-D-glucosyl-D-glucose:phosphate β-D-glucosyltransferase .

-

Hydrolysis by α-Glucosidase: this compound can be hydrolyzed by α-glucosidase .

Enzymatic Production of this compound

This compound can be enzymatically produced from various abundant sugar resources :

-

From Maltose: Maltose phosphorylase and this compound phosphorylase convert maltose into this compound in the presence of phosphate .

-

From Cellobiose: Cellobiose phosphorylase and this compound phosphorylase, along with α-phosphoglucomutase and β-phosphoglucomutase, convert cellobiose into this compound .

-

From Sucrose: Sucrose phosphorylase, xylose isomerase, α-phosphoglucomutase, β-phosphoglucomutase, and this compound phosphorylase convert sucrose into this compound .

-

From Starch: Glycogen phosphorylase, isoamylase, α-phosphoglucomutase, β-phosphoglucomutase, and this compound phosphorylase convert starch and D-glucose into this compound .

| Starting Material | Enzymes Used | Yield |

|---|---|---|

| Maltose | Maltose phosphorylase, this compound phosphorylase | 62% |

| Cellobiose | Cellobiose phosphorylase, this compound phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase | 52% |

| Sucrose | Sucrose phosphorylase, xylose isomerase, α-phosphoglucomutase, β-phosphoglucomutase, this compound phosphorylase | 67% |

| Starch | Glycogen phosphorylase, isoamylase, α-phosphoglucomutase, β-phosphoglucomutase, this compound phosphorylase | Not specified in table, but process described |

Transglycosylation Reactions

-

Sucrose Phosphorylase: A sucrose phosphorylase from Bifidobacterium adolescentis can synthesize this compound using DMSO as a cosolvent . Mutating this enzyme allows for this compound production on a multi-gram scale in aqueous solution .

-

Acremonium sp. α-Glucosidase: Nigerooligosaccharides, including this compound, can be produced from maltose via transglycosylation by Acremonium sp. α-glucosidase .

Reverse Phosphorolytic Activity

This compound phosphorylase exhibits reverse phosphorolytic activity. It uses D-glucose as an acceptor and β-G1P as a donor, primarily producing this compound . The enzyme also demonstrates reverse phosphorolytic activity with D-xylose, 1,5-anhydro-D-glucitol, D-galactose, and methyl-α-D-glucoside, yielding α-1,3-glucosyl disaccharides and some α-1,2-glucosides as by-products .

Chemical Modification

Cyclic nigerosyl-1–6-nigerose (CNN) can be used as a building block to modify cyclodextrins for drug delivery systems. For example, CNN can be cross-linked using pyromellitic dianhydride to create nanosponges for encapsulating doxorubicin .

科学研究应用

Synthesis of Nigerose

Recent advancements in enzymatic synthesis have enabled the efficient production of this compound from more common sugars like sucrose and glucose. Researchers at Ghent University have developed a mutant enzyme that facilitates this process without the need for expensive solvents like DMSO. This method allows for the production of this compound on a multi-gram scale, making it feasible for further exploration in industrial applications .

Table 1: Comparison of this compound Synthesis Methods

| Method | Enzyme Used | Solvent Required | Production Scale | Cost Effectiveness |

|---|---|---|---|---|

| Sucrose Phosphorylase | Bifidobacterium adolescentis | DMSO | Limited | High |

| Mutant Transglycosylase | Engineered from sucrose enzyme | None | Multi-gram scale | Low |

Biological Effects

This compound exhibits several promising biological properties that could be harnessed for health benefits:

- Immune-Boosting Properties : Preliminary studies suggest that this compound may enhance immune responses, potentially making it useful as a dietary supplement or functional food ingredient .

- Probiotic Effects : As a prebiotic, this compound could promote the growth of beneficial gut bacteria, contributing to improved digestive health .

- Drug Delivery Systems : Research indicates that this compound can be incorporated into drug delivery systems, enhancing the stability and release profiles of therapeutic agents. For example, it has been studied as a carrier for doxorubicin, improving its release in the intestinal region while protecting it from degradation in acidic environments .

Industrial Applications

The potential applications of this compound extend to various industries:

- Food Industry : Due to its low-caloric nature and unique sweetness profile, this compound could serve as a low-calorie sweetener in food products. Its non-digestible nature makes it an attractive alternative to traditional sugars, which are linked to obesity and metabolic disorders .

- Pharmaceuticals : The unique structural properties of this compound allow it to function as a scaffold for drug development. Its ability to enhance drug solubility and bioavailability positions it as a valuable component in pharmaceutical formulations .

- Agriculture : There is potential for this compound to be utilized in pesticide development due to its unique biochemical properties that may interact with plant systems .

Case Study 1: this compound in Drug Delivery

A study explored the use of cyclic nigerosyl-1–6-nigerose (CNN) as a novel drug carrier for doxorubicin. The results indicated an encapsulation efficiency of about 95%, with controlled release profiles showing significant potential for localized cancer treatment . This underscores the utility of this compound derivatives in enhancing therapeutic efficacy.

Case Study 2: Probiotic Effects on Gut Health

Research conducted on the prebiotic effects of this compound demonstrated its ability to stimulate the growth of beneficial gut microbiota. This study highlighted how incorporating this compound into functional foods could improve gut health and overall well-being .

作用机制

尼日尔糖主要通过其无法消化的性质发挥作用,使其能够到达肠道并刺激特定肠道细菌的增殖 . 这种益生元作用有助于调节肠道菌群并改善肠道健康 . 这些作用涉及的确切分子靶标和途径仍在研究中。

相似化合物的比较

尼日尔糖在二糖中是独特的,因为它具有 α-1,3 糖苷键和其无法消化的性质 . 类似的化合物包括:

麦芽糖: 由两个通过 α-1,4 糖苷键连接的葡萄糖单元组成。与尼日尔糖不同,麦芽糖是可消化的,常见于食物中。

海藻糖: 由两个通过 α-1,1 糖苷键连接的葡萄糖单元组成。海藻糖也是可消化的,用作甜味剂和防腐剂。

蔗糖: 由葡萄糖和果糖通过 α-1,2 糖苷键连接组成。蔗糖是常见的食糖,高度可消化。

生物活性

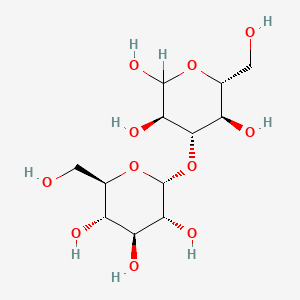

Nigerose, a rare disaccharide composed of two glucose units linked by an α-1,3 bond, has garnered interest in various fields due to its unique biological activities and potential applications. This article explores the biological activity of this compound, emphasizing its metabolic pathways, potential health benefits, and applications in biotechnology and medicine.

1. Overview of this compound

This compound is classified as an α-D-glucoside and is structurally represented as α-D-Glcp-(1→3)-D-Glc. Its unique linkage distinguishes it from more common disaccharides like maltose and sucrose, leading to different metabolic pathways and biological activities.

2. Metabolism of this compound

Research indicates that this compound is metabolized by specific bacterial enzymes, particularly those belonging to the glycoside hydrolase (GH) family. For instance, a study on Lactococcus lactis revealed that its GH31 α-1,3-glucosidase exhibits significant hydrolytic activity toward this compound, demonstrating its specificity for the α-1,3 linkage compared to other substrates like maltose and kojibiose .

Table 1: Enzymatic Activity of Lactococcus lactis GH31

| Substrate | k_cat/K_m Ratio (%) |

|---|---|

| This compound | 100 |

| Kojibiose | 13 |

| Maltose | 2.1 |

This specificity highlights the potential for using this compound in biotechnological applications where selective enzymatic reactions are desired.

3.1 Prebiotic Potential

This compound has been investigated for its prebiotic properties, which may enhance gut health by promoting beneficial bacteria growth. A review highlighted that this compound and similar oligosaccharides can serve as substrates for gut microbiota, potentially leading to improved intestinal health and immune function .

3.2 Antioxidant Properties

Recent studies have suggested that cyclic forms of this compound can act as oxygen nanocarriers. For example, cyclic nigerosyl-nigerose formulations were shown to release oxygen under hypoxic conditions, reducing cell mortality in cardiomyoblasts during reoxygenation phases . This property indicates possible therapeutic applications in ischemic conditions.

4. Applications in Drug Delivery

This compound has been utilized in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. A notable study demonstrated that cyclic nigerosyl-1–6-nigerose could enhance the delivery of doxorubicin while protecting it from degradation in the gastric environment .

Table 2: Doxorubicin Release Profile from Cyclic Nigerosyl-1–6-Nigerose

| Time (Days) | % Drug Released |

|---|---|

| 0 | 0 |

| 14 | 20 |

| 21 | 32.5 |

This slow-release mechanism suggests that this compound-based carriers could improve localized treatment efficacy for various cancers.

5.1 Case Study: this compound in Cancer Treatment

A study investigated the use of cyclic nigerosyl-1–6-nigerose as a carrier for doxorubicin, revealing a high encapsulation efficiency (95%) and a controlled release profile that could facilitate targeted therapy in tumors . The findings support the potential of this compound as a versatile building block in drug formulation.

5.2 Case Study: Metabolic Pathways

Research on bacterial metabolism demonstrated that this compound can be effectively utilized by gut microbiota, enhancing the understanding of its role as a prebiotic . This insight opens avenues for further exploration into dietary applications.

6. Conclusion

This compound exhibits significant biological activities that extend beyond mere sweetness. Its unique metabolic pathways, prebiotic potential, antioxidant properties, and applications in drug delivery systems position it as a valuable compound in biomedicine and biotechnology. Continued research into its mechanisms of action and broader applications will further elucidate its role in health and disease management.

属性

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-NSYYTRPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331419 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-48-3 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of nigerose?

A1: this compound, also known as sakebiose, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like 1H-NMR and 13C-NMR to confirm the structure and analyze the composition of this compound in various studies. [, , ]

Q3: What is this compound?

A3: this compound is a disaccharide composed of two glucose units linked by an α-(1→3) glycosidic bond. This linkage distinguishes it from other common glucose disaccharides like maltose (α-1,4 linkage) and isomaltose (α-1,6 linkage).

Q4: How is this compound produced industrially?

A4: this compound can be produced enzymatically using enzymes like mycodextranase which breaks down nigeran (a fungal polysaccharide) into this compound and a tetrasaccharide. [] Other enzymes like α-glucosidases with transglycosylation activity can also produce this compound from substrates like maltose. [, , , ]

Q5: What are the potential applications of this compound?

A5: this compound is being explored for its potential as a low-calorie sugar substitute due to its reduced digestibility compared to traditional sugars. [] Additionally, research suggests that this compound may have immunomodulatory properties, enhancing the Th1-like immune response in mice. []

Q6: Can sucrose phosphorylase be used to produce this compound?

A6: While wild-type sucrose phosphorylase primarily produces maltose and kojibiose, researchers have successfully engineered a mutant with altered regioselectivity that exclusively produces this compound. This was achieved by a single amino acid substitution (Q345F) in the enzyme from Bifidobacterium adolescentis (BaSP). [, ]

Q7: Are there enzymes that specifically target this compound for hydrolysis?

A7: Yes, research has identified a novel α-1,3-glucoside phosphorylase from Clostridium phytofermentans (Cphy_3313) that specifically acts on this compound, breaking it down into D-glucose and β-D-glucose 1-phosphate. []

Q8: Is there information available about the stability of this compound under different conditions?

A9: While specific studies on this compound stability are limited within the provided papers, the enzymatic production methods suggest that it is stable under typical enzymatic reaction conditions (moderate temperature, aqueous solutions, specific pH ranges). [, ] Further research is needed to determine its stability under various processing and storage conditions relevant to its potential applications.

Q9: Has this compound been investigated for its compatibility with other materials in specific applications?

A9: The provided papers do not offer specific insights into material compatibility beyond its use in enzymatic reactions and cell-based assays. Further research is needed to understand its behavior and interactions with different materials in potential applications like food systems or pharmaceutical formulations.

Q10: Have computational methods been employed to study this compound?

A11: Yes, computational chemistry techniques like molecular modeling and docking studies have been utilized to investigate the interaction of this compound with proteins like malectin, a carbohydrate-binding protein found in the endoplasmic reticulum. []

Q11: What is known about the structure-activity relationship of this compound and its derivatives?

A12: Research suggests that modifications to the this compound structure can significantly impact its biological activity. For example, the introduction of deoxy modifications to the this compound structure has been explored to understand its impact on its properties and potential applications. [] Additionally, studies investigating the digestibility of kojibiose and this compound analogues revealed that alterations in the sugar monomer and glycosidic linkage significantly influence their digestibility and potential caloric impact. []

Q12: Does this compound elicit an immune response?

A13: Studies in mice demonstrate that dietary supplementation with nigerooligosaccharides (NOS), a mixture containing this compound, can enhance both innate and adaptive immune responses. This effect is thought to be mediated by increased IL-12 and IFN-γ production, suggesting a Th1-type immune response skewing. []

Q13: What is the role of this compound in studies involving the immune response to dextran B-1355?

A14: this compound, containing the α-(1→3) diglucosyl moiety, has been used as a hapten in studies investigating the immune response to dextran B-1355, a polysaccharide with repeating α-(1→3) linkages. These studies aim to characterize the antibodies produced against this specific linkage and understand the fine specificity of the immune response. [, ]

Q14: What in vitro models have been used to study the effects of this compound?

A15: Researchers have utilized human intestinal Caco-2 cells, hepatoma HepG2 liver cells, and a co-culture model of these cell lines to study the metabolic effects of this compound. These studies provided insights into the impact of this compound on cellular energy production, fat accumulation, and gene expression. []

Q15: Are there in vivo studies exploring the effects of this compound?

A16: Yes, studies in mice have shown that dietary this compound can impact immune function and survival in response to infection. Specifically, mice fed a diet supplemented with NOS showed enhanced Th1 immune responses and improved survival against a lethal dose of 5-fluorouracil, suggesting potential immunomodulatory and protective effects. []

Q16: What about this compound's effect on cellular models under hypoxic conditions?

A17: Research has explored the potential of cyclic nigerosyl-nigerose (CNN) based nanocarriers for oxygen delivery in cellular models subjected to hypoxia. Studies using cardiomyoblasts (H9c2) and endothelial (HMEC) cells have shown that oxygenated CNN nanocarriers can protect these cells from hypoxia/reoxygenation injury, highlighting a potential application in myocardial ischemia treatment. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。